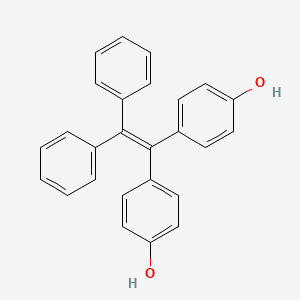

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol

Description

Contextualization within Tetraphenylethylene (B103901) (TPE) Chemistry

Tetraphenylethylene (TPE) and its derivatives are renowned for a photophysical phenomenon known as Aggregation-Induced Emission (AIE). researchgate.net Unlike conventional fluorescent molecules that often experience quenching of their light emission in a concentrated or solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation. researchgate.net This remarkable property is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which curtails non-radiative decay pathways and promotes radiative emission.

The molecule 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol is a quintessential example of a TPE derivative that carries this AIE characteristic. The core TPE structure, with its propeller-like conformation of the four phenyl rings, is the source of this behavior. The presence of hydroxyl groups on two of the phenyl rings provides reactive sites for polymerization and further chemical modifications, allowing the unique properties of the TPE core to be integrated into larger molecular systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 919789-77-8 |

| Molecular Formula | C₂₆H₂₀O₂ |

| Molecular Weight | 364.44 g/mol |

| Melting Point | 222.9 - 223.7 °C |

| Appearance | Off-white powder |

Significance in Advanced Materials Science and Organic Synthesis

The bifunctionality of this compound, stemming from its two hydroxyl groups, makes it a valuable monomer for the synthesis of high-performance polymers. Its incorporation into polymer backbones can significantly enhance their thermal stability and introduce fluorescent properties.

In the realm of advanced materials, this compound is a key building block for creating:

High-Performance Polymers: It is used in the synthesis of polymers such as poly(ether sulfone)s. These materials are known for their excellent thermal and chemical stability, making them suitable for demanding applications in various industries. iau.ir The inclusion of the TPE moiety is expected to confer AIE properties to the resulting polymers, opening up possibilities for their use in sensors and optoelectronic devices.

Covalent Organic Frameworks (COFs): The rigid structure and defined geometry of this compound make it an ideal candidate for the construction of COFs. ossila.com These are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The inherent fluorescence of the TPE unit can be harnessed to create fluorescent COFs for sensing applications. ossila.com

From the perspective of organic synthesis, this compound serves as a versatile precursor. The hydroxyl groups can readily participate in a variety of chemical reactions, including esterification and etherification, allowing for the synthesis of a wide range of derivatives with tailored functionalities. A common synthetic route to this and other TPE derivatives is the McMurry coupling reaction, which involves the reductive coupling of two ketone molecules. nih.govwikipedia.org In the case of this compound, a cross-coupling reaction involving 4,4'-dihydroxybenzophenone (B132225) is a plausible synthetic strategy. nih.gov

Table 2: Potential Applications in Advanced Materials

| Material Type | Key Properties Conferred by this compound | Potential Applications |

| Poly(ether sulfone)s | High thermal stability, Aggregation-Induced Emission (AIE) | Membranes, coatings, advanced composites, chemical sensors |

| Covalent Organic Frameworks (COFs) | Porosity, Fluorescence, Thermal Stability | Gas storage, catalysis, fluorescent sensors |

| Fluorescent Dyes and Probes | Aggregation-Induced Emission (AIE), High Quantum Yield in Aggregated State | Bio-imaging, chemical sensing |

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBSSBYVVMIMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580177 | |

| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919789-77-8 | |

| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functional Group Introduction

The journey to synthesizing 4,4'-(2,2-diphenylethene-1,1-diyl)diphenol begins with the preparation of its key precursors. A central intermediate in many synthetic routes is 4,4'-dihydroxybenzophenone (B132225). The introduction of the hydroxyl functional groups onto the benzophenone (B1666685) skeleton is a critical step that can be achieved through several established methods.

One common approach is the Friedel-Crafts acylation of phenol (B47542) with p-hydroxybenzoic acid. This reaction is typically catalyzed by an acid catalyst in an organic solvent. For instance, a one-step synthesis can be realized using p-hydroxybenzoic acid and phenol as raw materials in the presence of an acid catalyst and a dehydrating agent. google.com Alternative methods involve the rearrangement of p-hydroxyphenylbenzoate. wikipedia.org This precursor is itself prepared by the acetylation of p-hydroxybenzoic acid to p-acetoxybenzoic acid, followed by chlorination to form p-acetoxybenzoyl chloride, which then reacts with phenol and is subsequently deacetylated. lookchem.com

Another strategy involves the demethylation of 4,4'-dimethoxybenzophenone. This can be accomplished using reagents like aluminum bromide in refluxing benzene. chemicalbook.com The methoxy (B1213986) groups serve as protected forms of the phenols, which can be cleaved in a later synthetic step.

The synthesis of substituted benzophenones, which can serve as precursors, is also well-documented. For example, 4-bromobenzophenone (B181533) can be prepared via a Friedel-Crafts reaction between bromobenzene (B47551) and benzoyl chloride with a Lewis acid catalyst like aluminum chloride. chemicalbook.com

Catalytic Approaches for Carbon-Carbon Bond Formation

The formation of the central carbon-carbon double bond is a pivotal step in the synthesis of this compound. This is typically achieved through catalytic reactions that can be broadly categorized into cross-coupling and condensation reactions.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Approaches)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct palladium-catalyzed synthesis of the title compound is not extensively detailed in readily available literature, analogous reactions provide a clear precedent. For instance, the Suzuki-Miyaura coupling is a cornerstone for constructing diarylethene backbones. A representative protocol for a related compound, 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzaldehyde (B8143922), involves the coupling of 1-(bromomethyl)-4-nitrobenzene with (4-formylphenyl)boronic acid under palladium catalysis. lookchem.com This highlights the potential for similar strategies in synthesizing the diphenol derivative, likely involving a suitably protected dihydroxy-substituted aryl boronic acid or halide.

Another significant cross-coupling method is the McMurry reaction , which involves the reductive coupling of two ketone or aldehyde groups to form an alkene. researchgate.netwikipedia.org This reaction is particularly useful for synthesizing sterically hindered alkenes like tetraphenylethylene (B103901) and its derivatives. organic-chemistry.org The reaction typically employs a low-valent titanium species, generated in situ from a titanium chloride compound (e.g., TiCl₃ or TiCl₄) and a reducing agent such as zinc powder or a lithium aluminum hydride/zinc couple. researchgate.netnih.gov The reaction is often performed in an inert solvent like tetrahydrofuran (B95107) (THF). wikipedia.org

Condensation Reactions with Phenolic Precursors

Condensation reactions provide a more direct route to bisphenol compounds. The synthesis of bisphenols often involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde. nih.gov For example, the synthesis of Diphenolic Acid involves the condensation of phenol with levulinic acid in the presence of a Brønsted acid catalyst. libretexts.org

In the context of this compound, a plausible condensation approach would involve the reaction of phenol with a suitable diphenyl ketone derivative under acidic conditions. The use of solid acid catalysts like Amberlyst-15 has been shown to be effective in promoting such condensation reactions, offering a greener alternative to traditional mineral acids. acs.org

Multi-Step Synthetic Sequences to this compound

A complete synthesis of this compound can be envisioned through several multi-step sequences, primarily revolving around the McMurry coupling or Grignard reactions.

McMurry Coupling Route: A logical sequence begins with the synthesis of 4,4'-dihydroxybenzophenone as previously described. google.comwikipedia.org This precursor can then undergo a McMurry coupling reaction. researchgate.netrsc.org The reaction, using a low-valent titanium reagent, would dimerize the ketone to form the desired tetraphenylethylene core. Protecting the hydroxyl groups of 4,4'-dihydroxybenzophenone prior to the coupling may be necessary, as the reaction conditions can be harsh.

| Step | Reaction | Key Reagents/Catalysts | Precursor/Intermediate | Product |

| 1 | Friedel-Crafts Acylation | p-hydroxybenzoic acid, phenol, acid catalyst | p-hydroxybenzoic acid, phenol | 4,4'-dihydroxybenzophenone |

| 2 | McMurry Coupling | TiCl₄, Zn | 4,4'-dihydroxybenzophenone | This compound |

Grignard Reaction Route: An alternative pathway involves the use of a Grignard reagent. This would start with the preparation of a Grignard reagent from a protected 4-bromophenol, such as 4-methoxyphenylmagnesium bromide. sigmaaldrich.com This Grignard reagent would then react with benzophenone in a nucleophilic addition to form a tertiary alcohol intermediate. libretexts.orgscribd.comchegg.com Subsequent acid-catalyzed dehydration of this alcohol would yield the ethene backbone, followed by demethylation to afford the final diphenol product.

| Step | Reaction | Key Reagents/Catalysts | Precursor/Intermediate | Product |

| 1 | Grignard Reagent Formation | 4-bromoanisole, Mg | 4-bromoanisole | 4-methoxyphenylmagnesium bromide |

| 2 | Grignard Addition | Benzophenone | 4-methoxyphenylmagnesium bromide, benzophenone | 1-(4-methoxyphenyl)-1,1-diphenylethanol |

| 3 | Dehydration | Acid catalyst | 1-(4-methoxyphenyl)-1,1-diphenylethanol | 4-methoxy-1,1,2-triphenylethene |

| 4 | Demethylation | e.g., BBr₃ | 4-methoxy-1,1,2-triphenylethene | This compound |

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly influential in the design of synthetic routes. iitg.ac.in Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key metric. youtube.com

Friedel-Crafts Acylation: Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acid catalysts, which generate significant amounts of waste. Greener alternatives are being actively researched, such as the use of solid acid catalysts or methanesulfonic anhydride, which can minimize waste streams. organic-chemistry.orgstanford.eduresearchgate.net

McMurry Coupling: While the McMurry reaction is effective for creating sterically hindered double bonds, its atom economy can be low due to the use of stoichiometric amounts of titanium reagents and reducing agents, which are converted into inorganic byproducts.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Studies

The protons of the two para-substituted phenol (B47542) rings would likely appear as a set of doublets in the aromatic region of the spectrum. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group. Additionally, the protons of the two unsubstituted phenyl rings attached to the ethene core would also produce signals in the aromatic region, likely as complex multiplets. The phenolic hydroxyl protons would typically exhibit a singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Investigations

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, based on its molecular structure, a number of distinct carbon signals would be anticipated.

The spectrum would feature signals for the quaternary carbons of the central ethene unit, which are expected to be in the downfield region of the spectrum. The carbon atoms of the four aromatic rings would give rise to a series of signals, with their chemical shifts differentiated by their substitution pattern and proximity to the other functional groups. The carbon atoms bonded to the hydroxyl groups (C-O) would have characteristic chemical shifts, typically in the range of 150-160 ppm. The remaining aromatic carbons would also have distinct signals based on their electronic environments.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The presence of aromatic C-H stretching vibrations would be observed as a series of sharp peaks around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the central ethene unit would appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-O stretching vibration of the phenol groups would likely be found in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C double bond of the ethene core, as these are highly polarizable bonds. The non-polar nature of the C=C bond in the tetraphenylethylene (B103901) core would result in a particularly strong Raman signal.

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to determine its optical properties. The highly conjugated system of this compound, arising from the interconnected phenyl rings and the ethene bridge, is expected to give rise to strong absorption in the ultraviolet region.

The UV-Vis spectrum would likely exhibit intense absorption bands corresponding to π-π* transitions within the aromatic rings and the conjugated ethene system. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity. This technique is also crucial in studying phenomena such as aggregation-induced emission (AIE), a characteristic property of many tetraphenylethylene derivatives.

Solid-State Structure Analysis via X-ray Diffraction (XRD)

The solid-state structure of this compound has not been reported in detail in the accessible scientific literature. Therefore, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

In a typical XRD analysis of a compound like this, single crystals would be grown from a suitable solvent. The crystal would then be subjected to X-ray radiation, and the resulting diffraction pattern would be analyzed to determine the precise three-dimensional arrangement of the atoms in the crystal lattice. This would reveal key structural features, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl groups.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | 90 |

| β (°) | Not Determined |

| γ (°) | 90 |

| Volume (ų) | Not Determined |

| Z | 4 |

| Calculated Density (g/cm³) | Not Determined |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an XRD study. Actual experimental data is not currently available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the expected molecular weight is approximately 364.44 g/mol .

While a detailed, published mass spectrum with a full fragmentation analysis for this specific compound is not available, general principles of mass spectrometry can be applied to predict its behavior. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation would likely involve characteristic cleavages of the molecular structure. Common fragmentation pathways for related phenolic and aromatic compounds include the loss of small, stable neutral molecules or radicals.

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Identity of Lost Fragment |

| [M]⁺ | 364 | - |

| [M - C₆H₅]⁺ | 287 | Phenyl radical |

| [M - C₆H₅O]⁺ | 271 | Phenoxy radical |

| [M - C₁₂H₉]⁺ | 211 | Biphenyl radical |

| [C₁₃H₉]⁺ | 165 | Fluorenyl cation |

Note: The m/z values and fragmentation pathways in this table are predicted based on the general principles of mass spectrometry for similar compounds and are not derived from published experimental data for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory has become a cornerstone of quantum chemical calculations for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometry and Conformations

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The tetraphenylethylene (B103901) core imparts a distinctive non-planar geometry, which is crucial for its properties. The optimization process typically utilizes a specific functional, such as B3LYP, and a basis set, like 6-31G(d), to solve the Kohn-Sham equations. The resulting optimized structure represents a minimum on the potential energy surface. The non-planar arrangement of the phenyl rings around the central ethylene (B1197577) bond is a key feature that can be precisely quantified through these calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, various spectroscopic parameters can be predicted.

Vibrational Frequencies: The calculation of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the O-H stretching of the phenol (B47542) groups, C=C stretching of the ethylene core, and various aromatic C-H and C-C vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure and assigning experimental chemical shifts to specific nuclei within the molecule.

Below is a hypothetical table of predicted spectroscopic data based on typical DFT calculations for similar compounds.

| Parameter | Predicted Value |

| Vibrational Frequencies | |

| O-H Stretch | ~3600 cm⁻¹ |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ |

| C=C Stretch (Ethene) | ~1650 cm⁻¹ |

| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ |

| NMR Chemical Shifts | |

| Phenolic -OH Proton | ~9-10 ppm |

| Aromatic Protons | ~6.5-7.5 ppm |

| Phenolic Carbons (C-OH) | ~150-160 ppm |

| Ethene Carbons (C=C) | ~140-145 ppm |

This table presents illustrative data and is not based on a specific published study for this exact molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key parameter that provides insight into the molecule's kinetic stability and optical properties. For this compound, the HOMO is typically localized on the electron-rich phenol rings, while the LUMO may be distributed across the tetraphenylethylene core.

| Orbital | Energy (eV) - Illustrative | Localization |

| HOMO | -5.5 | Phenol Rings and Ethene Bridge |

| LUMO | -1.5 | Phenyl Rings and Ethene Bridge |

| HOMO-LUMO Gap | 4.0 | - |

This table presents illustrative data and is not based on a specific published study for this exact molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups, making them sites for hydrogen bonding and electrophilic interaction.

Thermochemical and Thermodynamic Property Calculations

DFT calculations can also be used to predict various thermochemical and thermodynamic properties, such as the enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies and other molecular parameters. Such data is crucial for understanding the stability and behavior of the compound under different temperature and pressure conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension that allows for the investigation of electronic excited states. This is particularly important for understanding the photophysical properties of molecules like this compound, which is a derivative of the well-known aggregation-induced emission (AIE) luminogen, tetraphenylethylene.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the UV-visible spectrum. The calculations also provide information about the nature of the electronic transitions, such as whether they are π-π* or n-π* transitions, and the oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these transitions, one can understand how the electronic distribution changes upon photoexcitation. This is fundamental to explaining phenomena like fluorescence and the AIE effect, where the restriction of intramolecular rotations in the aggregated state can lead to enhanced emission.

Simulation of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule is a unique fingerprint of its electronic structure, revealing the energies of its electronic transitions. Time-dependent density functional theory (TD-DFT) is a prominent computational method used to simulate these spectra. By applying TD-DFT, researchers can predict the absorption wavelengths and corresponding oscillator strengths, which correlate to the intensity of absorption bands.

For molecules with extended π-systems like this compound, the electronic spectra are of particular interest. The conjugation of the phenyl rings and the ethene bridge influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational simulations can elucidate how structural changes and the surrounding solvent environment modulate these electronic transitions.

Understanding Photoexcitation Mechanisms

Upon absorption of light, a molecule is promoted to an excited electronic state. Understanding the subsequent de-excitation pathways is critical, especially for applications in photochemistry and materials science. Computational methods can map out the potential energy surfaces of the ground and excited states, identifying the key geometries and transition states involved in processes like fluorescence, phosphorescence, and non-radiative decay.

For tetraphenylethylene derivatives, a phenomenon known as aggregation-induced emission (AIE) is of significant interest. A derivative of the subject compound, 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (B8143922), is used in the synthesis of AIE molecules. ossila.com Computational studies can help elucidate the mechanism of AIE, which often involves the restriction of intramolecular rotations in the aggregated state, thereby blocking non-radiative decay channels and enhancing fluorescence emission.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides quantitative insights into the electron density distribution and the nature of chemical bonds. wikipedia.org

NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions, which are key to understanding hyperconjugation and delocalization effects within the molecule. For this compound, NBO analysis can reveal the extent of electronic communication between the phenol moieties and the central diphenylethene core. Furthermore, by analyzing intermolecular NBO interactions in a dimer or a solvated model, one can gain a deeper understanding of hydrogen bonding and other non-covalent forces that govern the compound's behavior in condensed phases. The analysis of donor-acceptor interactions between filled bonding orbitals (donors) and empty anti-bonding orbitals (acceptors) provides a quantitative measure of these stabilizing electronic effects. wikipedia.org

Mechanistic Studies of Chemical Transformations using Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energies that govern the reaction rates. Density Functional Theory (DFT) is a widely used method for such mechanistic investigations. researchgate.net

For this compound, computational studies could be employed to investigate a variety of chemical transformations. For example, the mechanism of its synthesis, or its potential degradation pathways in the environment, could be explored. A related compound, 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde, is known to undergo reductive amination and is used to prepare covalent organic frameworks (COFs) with imine linkages. ossila.com The resulting COF has shown high selectivity in the electrocatalytic oxygen reduction reaction to produce hydrogen peroxide. ossila.com Computational modeling could provide detailed insights into the reaction mechanisms of these processes, including the role of catalysts and the stereoselectivity of the reactions.

Chemical Reactivity and Derivatization Strategies

Reactions of Phenolic Hydroxyl Groups

The hydroxyl (-OH) groups on the phenyl rings are the most reactive sites for many chemical transformations. These groups are acidic and can be deprotonated to form phenoxides, which are potent nucleophiles. Furthermore, the hydroxyl groups strongly activate the aromatic rings towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions of the phenyl rings. youtube.com Since the para positions in 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol are already substituted as part of the ethene bridge, electrophilic substitution reactions occur at the ortho positions (positions 2, 2', 6, and 6' relative to the hydroxyl groups).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a mild catalyst or in a polar solvent can lead to the substitution of hydrogen atoms at the ortho positions with halogen atoms. For instance, bromination would yield 2,2'-dibromo-4,4'-(2,2-diphenylethene-1,1-diyl)diphenol or even 2,2',6,6'-tetrabromo derivatives depending on the reaction conditions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro (-NO₂) groups onto the aromatic rings, again at the ortho positions. These nitro-derivatives can be subsequently reduced to amino groups, providing a route to further functionalization.

These reactions are crucial for modifying the electronic properties of the molecule and for introducing new reactive sites for further derivatization.

Oxidation Pathways and Quinone Formation

The phenolic hydroxyl groups can be oxidized to form quinone-type structures. smolecule.comwikipedia.org This transformation is a characteristic reaction of phenols and can be achieved using various oxidizing agents, such as chromic acid (Jones oxidation) or hypervalent iodine reagents. youtube.comyoutube.com The oxidation of this compound would likely proceed through a two-electron oxidation for each phenol (B47542) ring, leading to the formation of a corresponding benzoquinone derivative.

This oxidation process involves the loss of aromaticity in the phenol rings and the formation of a conjugated diketone. The resulting quinone structures are electrophilic and can participate in various reactions, including Michael additions and Diels-Alder cycloadditions. The redox potential of the phenol/quinone couple can be tuned by the substituents on the aromatic ring.

Condensation Reactions for Oligomer and Polymer Formation

As a bisphenol, this compound is a key monomer for the synthesis of various polymers through polycondensation reactions. alfachemch.com The two hydroxyl groups can react with a variety of difunctional comonomers to build up long polymer chains.

Examples of polymers that can be synthesized include:

Polyethers: Reaction with dihalides (e.g., dibromoalkanes) under basic conditions in a Williamson ether synthesis-type polycondensation yields polyethers.

Polyesters: Condensation with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides) leads to the formation of polyesters.

Polycarbonates: Reaction with phosgene (B1210022) or a diphenyl carbonate in the presence of a suitable catalyst produces polycarbonates, a class of high-performance plastics. google.com

Covalent Organic Frameworks (COFs): The rigid and well-defined geometry of the molecule makes it an excellent building block for the synthesis of porous crystalline polymers known as COFs. alfachemch.comossila.com Condensation of its derivatives, for instance, the corresponding dialdehyde, with multifunctional amines leads to the formation of robust frameworks with potential applications in gas storage and catalysis. ossila.com

| Polymer Type | Comonomer | Linkage Type | Potential Application |

|---|---|---|---|

| Polyether | Dihaloalkane | Ether (-O-) | High-performance thermoplastics |

| Polyester | Diacyl chloride | Ester (-COO-) | Engineering plastics, fibers |

| Polycarbonate | Phosgene | Carbonate (-OCOO-) | Optical media, electronics |

| Covalent Organic Framework | Multifunctional amine (from derivative) | Imine (-C=N-) | Catalysis, gas separation |

Esterification and Etherification Reactions

Beyond polymerization, the phenolic hydroxyl groups readily undergo esterification and etherification to yield small-molecule derivatives.

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid or base catalyst produces the corresponding diester. This reaction is often used to protect the hydroxyl groups or to introduce specific functionalities.

Etherification: The Williamson ether synthesis is a common method for converting the hydroxyl groups to ethers. sigmaaldrich.com This involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is used to attach a wide variety of alkyl or aryl groups to the phenolic oxygen.

Reactions of the Diphenylethene Core

The tetraphenylethene (TPE) core, while less reactive than the phenolic hydroxyl groups, is central to the molecule's unique photophysical properties, particularly its aggregation-induced emission (AIE). nih.govfrontiersin.org Reactions targeting this core are often aimed at extending its conjugation to modulate these optical properties.

Functionalization for Extended Conjugation

To create materials with tailored optical and electronic properties, the TPE core can be functionalized to extend its π-conjugated system. A common strategy involves first halogenating the phenyl rings of the TPE unit, as described in section 5.1.1. These halogenated derivatives then serve as versatile precursors for cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling of the bromo- or iodo-derivatives with boronic acids or esters is a powerful method for forming new carbon-carbon bonds. nih.gov By coupling with aromatic boronic acids, the π-system of the TPE core can be extended, leading to a red-shift in the absorption and emission spectra and potentially enhancing the AIE effect.

Sonogashira Coupling: The reaction of terminal alkynes with aryl halides, catalyzed by palladium and copper complexes, is another effective way to extend conjugation. This introduces an alkyne linker, which maintains the rigidity and linearity of the extended structure.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. Reacting the halogenated TPE derivative with amines can introduce nitrogen-containing groups, which can further tune the electronic properties and introduce new functionalities.

These derivatization strategies are fundamental to the development of advanced materials, such as fluorescent probes, organic light-emitting diodes (OLEDs), and sensors, based on the TPE scaffold. nih.gov

| Reaction | Precursor | Reagent | Effect on Properties |

|---|---|---|---|

| Suzuki Coupling | Halogenated BHDPE | Arylboronic acid | Red-shifted absorption/emission, enhanced AIE |

| Sonogashira Coupling | Halogenated BHDPE | Terminal alkyne | Extended, rigid conjugated system |

| Buchwald-Hartwig Amination | Halogenated BHDPE | Amine | Introduction of N-atoms, tuning of electronic properties |

Photochemical Transformations (e.g., Photoisomerization)

The tetraphenylethylene (B103901) (TPE) scaffold of this compound is known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. In dilute solutions, TPE and its derivatives are typically non-emissive due to the rapid dissipation of excited-state energy through non-radiative pathways. Upon photoexcitation, two primary photochemical transformations can occur: photoisomerization and photocyclization.

Photoisomerization (Z/E Isomerization):

For TPE derivatives, photoisomerization, specifically the interconversion between Z and E isomers (or cis and trans), is a significant non-radiative decay channel in the solution state. mit.eduresearchgate.net This process involves the rotation around the central carbon-carbon double bond in the excited state. While thousands of AIE-active luminogens based on the TPE moiety have been synthesized, detailed studies on the Z/E isomers of specific TPE derivatives are less common due to the difficulty in separating the isomers, which often possess very similar chemical and physical properties. mit.edu However, the introduction of polar groups, such as the hydroxyl groups in this compound, can facilitate the isolation of pure isomers, which may exhibit distinct photophysical behaviors. mit.edu

Photocyclization:

Another competing photochemical process in TPE derivatives is photocyclization. nih.gov Upon prolonged UV irradiation in solution, some TPE derivatives can undergo an intramolecular cyclization to form phenanthrene-type structures. nih.govfrontiersin.org This process also serves as a non-radiative relaxation pathway. The propensity for photocyclization can be influenced by the substituents on the phenyl rings. For example, the introduction of fluorine atoms into the TPE structure has been shown to favor photocyclization over aggregation-induced emission. frontiersin.org

The interplay between photoisomerization and photocyclization is a key factor governing the excited-state dynamics and, consequently, the AIE properties of TPE-based molecules. nih.gov In the aggregated or solid state, the restriction of these intramolecular motions (both rotation for isomerization and the conformational changes needed for cyclization) blocks these non-radiative pathways, leading to a significant enhancement of fluorescence emission.

| Photochemical Process | Description | Key Factors | Outcome in Solution |

|---|---|---|---|

| Photoisomerization (Z/E) | Rotation around the central C=C double bond in the excited state, leading to cis-trans isomerization. | Solvent polarity, viscosity, molecular structure. | Dominant non-radiative decay pathway, leading to low fluorescence quantum yield. researchgate.net |

| Photocyclization | Intramolecular cyclization upon UV irradiation to form phenanthrene-like structures. | Substituents on phenyl rings, irradiation time. | An alternative non-radiative decay pathway. nih.gov |

Formation of Coordination Complexes with Metal Ions

The phenolic hydroxyl groups of this compound can act as coordination sites for metal ions, enabling the formation of various coordination complexes, including discrete molecules and extended network structures like metal-organic frameworks (MOFs). The TPE core of the ligand imparts unique photoluminescent properties to these resulting metal complexes.

While specific studies on coordination complexes of the parent this compound are limited in the surveyed literature, the coordination chemistry of its derivatives is well-documented, particularly in the context of MOFs. These derivatives typically incorporate carboxylate or other functional groups to facilitate the formation of robust frameworks. The underlying principles of coordination and the resulting properties are highly relevant.

Derivatives of this compound, such as 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzaldehyde (B8143922) and 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzoic acid, have been successfully employed as ligands to construct covalent organic frameworks (COFs) and MOFs. ossila.comkoreascience.kr For instance, a one-dimensional COF prepared from the dibenzaldehyde derivative has demonstrated excellent chemical stability and electrocatalytic activity for the oxygen reduction reaction. ossila.com

The incorporation of TPE-based ligands into MOFs can lead to materials with interesting photophysical properties. A phenomenon termed "matrix coordination-induced emission" (MCIE) has been observed, where the coordinative immobilization of a TPE-based ligand within a rigid MOF matrix "turns on" its fluorescence, similar to the AIE effect but driven by coordination rather than aggregation. mit.edu For example, a MOF constructed from a tetracarboxylate analogue of TPE and Zn²⁺ or Cd²⁺ ions exhibits strong fluorescence, whereas the free ligand is non-emissive in solution. mit.edu

The porous nature of these MOFs also makes them promising candidates for chemical sensing applications. A luminescent MOF, [Zn₂(TCPPE)], constructed from a TPE-based ligand, shows strong fluorescence that can be quenched by volatile organic compounds like nitrobenzene, indicating its potential for use in sensors. researchgate.net

The synthesis of these coordination polymers typically involves solvothermal methods, where the organic ligand and a metal salt are heated in a solvent to promote the crystallization of the MOF. rsc.org The choice of metal ion and the geometry of the ligand are crucial in determining the final topology and properties of the framework. nih.gov For example, Zn(II) and Cu(II) have been used to create a series of MOFs with a TPE-based ligand, where the resulting structures and luminescent properties were found to be dependent on the metal ion. nih.gov The Zn(II)-based MOFs were fluorescent, while the Cu(II)-based frameworks were non-emissive. nih.gov

| Complex Type | Ligand Used (Derivative) | Metal Ion | Key Finding/Application | Reference |

|---|---|---|---|---|

| 1D Covalent Organic Framework (COF) | 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde | - | High stability and electrocatalytic activity for oxygen reduction. | ossila.com |

| Metal-Organic Framework (MOF) | Tetracarboxylate analogue of TPE | Zn²⁺, Cd²⁺ | Demonstration of matrix coordination-induced emission (MCIE). | mit.edu |

| Metal-Organic Framework (MOF) | Tetrakis[4-(4-carboxyphenyl)phenyl]ethene (H₄TCPPE) | Zn²⁺ | Luminescent sensing of volatile organic compounds. | researchgate.net |

| Metal-Organic Frameworks (MOFs) | 4′,4‴,4‴′,4‴‴′-(ethene-1,1,2,2-tetrayl)tetrakis([1,1′-biphenyl]-3-carboxylic acid) | Zn(II), Cu(II), Co(II) | Metal-dependent fluorescence; Zn-MOFs are emissive while Cu- and Co-MOFs are not. | nih.gov |

Applications in Advanced Materials Science and Engineering

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered pore structures, high surface areas, and tunable functionalities make them promising materials for catalysis, molecular separation, and energy storage. The tetraphenylethylene (B103901) scaffold is particularly useful in COF design due to its distinctive three-dimensional structure and photophysical properties.

The design of COFs relies on the precise assembly of monomers, or linkers, into a periodic network. Derivatives of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, such as 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (B8143922), serve as key tetraphenylethylene-based ligands for COF synthesis. These linkers can be combined with other monomers, often amine derivatives, through condensation reactions to form stable linkages, such as imines.

The synthesis strategy often involves combining the TPE-based linker with complementary monomers in a suitable solvent system, sometimes under solvothermal conditions, to facilitate the growth of a crystalline framework. The choice of building blocks and their geometry dictates the resulting topology of the COF, which can range from two-dimensional layered structures to complex three-dimensional networks. For instance, the reaction of a TPE-aldehyde derivative with an amine can produce a one-dimensional COF featuring imine linkages. The inherent porosity and crystallinity of these materials can be controlled by the synthetic conditions and the nature of the monomer units.

The well-defined porous structure and high density of active sites within COFs make them excellent candidates for electrocatalysis. TPE-based COFs have demonstrated significant potential in this area, particularly for the oxygen reduction reaction (ORR) and the electrochemical reduction of carbon dioxide.

In one example, a one-dimensional COF synthesized from 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzaldehyde exhibited notable performance as an electrocatalyst for ORR. The material demonstrated high selectivity for the production of hydrogen peroxide (H₂O₂) and excellent chemical stability. In other applications, TPE units within COFs can act as electron donors to facilitate electrocatalytic processes. For instance, COFs combining TPE and cobalt porphyrin moieties have been developed for the efficient reduction of CO₂ to carbon monoxide (CO), achieving high faradaic efficiencies and current densities.

Table 1: Electrocatalytic Performance of a TPE-Based 1D-COF in Oxygen Reduction Reaction

| Parameter | Value | Reference |

| Application | Electrocatalytic Oxygen Reduction | |

| H₂O₂ Selectivity | 85.8% | |

| Catalytic Turnover Frequency (TOF) | 0.051 s⁻¹ (at 0.2 V) |

The functional groups on the TPE monomer are crucial for building extended, cross-linked networks. Aldehyde-functionalized TPE derivatives are noted for their utility as ligands for creating cross-linked COF networks. The ability to form strong covalent bonds, such as imines, allows for the construction of robust and stable porous architectures.

The development of these networks is guided by the principle of reticular synthesis, where the geometry of the molecular building blocks dictates the structure of the resulting framework. By selecting TPE linkers with specific symmetries and functionalities, chemists can design COFs with targeted pore sizes and chemical environments, which is essential for applications ranging from gas storage to heterogeneous catalysis.

Polymeric Materials and High-Performance Polymers

The diphenol functionality of this compound makes it a highly effective monomer for the synthesis of various high-performance polymers, including polyesters, polyethers, and polyurethanes. The incorporation of the rigid and bulky TPE unit into a polymer backbone can significantly influence the material's properties.

As a diphenol, the compound can react with a variety of co-monomers to build polymer chains. For example, it can undergo polycondensation reactions with diacyl chlorides to form aromatic polyesters (polyarylates) or with activated dihalides to form polyethers. A structurally related compound, 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol, is explicitly identified as a synthetic intermediate for creating polymers through esterification.

The synthesis process typically involves reacting the diphenol with a suitable co-monomer in a one-to-one molar ratio, often in the presence of a catalyst or a base to facilitate the reaction. For instance, the synthesis of polyesters can be achieved through interfacial polymerization, where the diphenol (dissolved in an aqueous alkaline phase) reacts with a diacyl chloride (dissolved in an immiscible organic phase) at the interface of the two liquids. This versatility allows for the creation of a wide array of polymer structures.

Table 2: Potential Polymerization Reactions Using this compound

| Polymer Type | Co-monomer Type | Linkage Formed |

| Polyester | Diacyl Chloride / Dicarboxylic Acid | Ester |

| Polyether | Activated Dihalide | Ether |

| Polyurethane | Diisocyanate | Urethane |

| Polycarbonate | Phosgene (B1210022) or derivative | Carbonate |

The relationship between a polymer's molecular structure and its macroscopic properties is a fundamental concept in materials science. By incorporating the this compound monomer, specific properties can be engineered into the final polymer.

Thermal Stability: The high aromatic content and rigid structure of the TPE core contribute to excellent thermal stability, making these polymers suitable for high-temperature applications.

Mechanical Strength: The rigidity of the TPE unit integrated into the polymer backbone can enhance the tensile strength and modulus of the material.

Solubility: While the rigidity can decrease solubility, the non-planar, propeller-like shape of the TPE unit can disrupt chain packing, potentially improving solubility in common organic solvents compared to more planar aromatic polymers.

Optical Properties: The TPE moiety is well-known for its aggregation-induced emission (AIE) characteristics. When polymers containing this unit are aggregated in a poor solvent or in the solid state, they can become highly luminescent, a property that is valuable for applications in sensors and optoelectronics.

By systematically modifying the co-monomers used with the TPE-diphenol or by creating copolymers, researchers can fine-tune the balance of these properties to meet the requirements of specific applications, from advanced engineering plastics to materials for organic electronics.

Optoelectronic and Photonic Applications

The tetraphenylethylene (TPE) core, of which this compound is a key example, is a cornerstone for materials in optoelectronics and photonics. The ability to emit light strongly in the solid state or aggregated form overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional luminophores.

Derivatives of TPE are classic examples of AIE-active molecules, or AIEgens. nih.govbohrium.com These molecules are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. nih.govresearchgate.net The compound this compound serves as a crucial synthetic intermediate for creating more complex AIE dyes. sigmaaldrich.com Its hydroxyl groups provide reactive sites for further functionalization, allowing for the tuning of AIE properties and the incorporation of the TPE core into various polymeric and molecular systems. sigmaaldrich.com For instance, derivatives like 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde are used to synthesize AIE molecules through subsequent chemical reactions. ossila.com

The primary mechanism behind the AIE phenomenon in TPE-based systems is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). nih.gov In a dilute solution, the multiple phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions. nih.gov These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence.

When the molecules aggregate or are solidified, these intramolecular motions are physically constrained. nih.gov The steric hindrance imposed by neighboring molecules prevents the phenyl rings from rotating freely. This blockage of non-radiative decay channels forces the excited state (exciton) to decay radiatively, resulting in strong light emission. nih.govmdpi.com The propeller-like shape of the TPE unit is crucial, as it prevents strong intermolecular π-π stacking that could otherwise lead to fluorescence quenching, a common issue with planar aromatic molecules.

The "off-on" switching nature of AIEgens makes them highly suitable for applications in bioimaging and chemical sensing, where high signal-to-noise ratios are desirable. TPE derivatives have been developed as fluorescent probes for detecting various analytes and for cellular imaging. nih.govresearchgate.net

For example, TPE-conjugated phenanthrene (B1679779) derivatives have been synthesized that show no emission in pure organic solvents but exhibit strong sky-blue fluorescence in water-THF mixtures due to aggregate formation. researchgate.net These aggregates can be utilized for bio-imaging applications. researchgate.net The turn-on fluorescence mechanism ensures that the probe only lights up in the presence of the target or in a specific environment, minimizing background noise. The versatility of the TPE core allows for the design of probes that respond to various stimuli, including pH, ions, and biomolecules. nih.govbohrium.com

Table 1: Examples of TPE-based AIE Systems and Their Applications

| Derivative Class | Stimulus/Application | Emission Characteristics | Reference |

|---|---|---|---|

| TPE-conjugated Phenanthrenes | Aggregation in aqueous media | Strong sky-blue emission in aggregates | researchgate.net |

| pH-responsive TPE-peptides | pH-driven self-assembly | Modulated fluorescence in aggregated states | bohrium.com |

| Thiol-functionalized TPE | Acid and redox switching | Switchable aggregation-induced emission | nih.gov |

The high solid-state emission efficiency of AIEgens makes them promising candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). mdpi.com While traditional emitters suffer from reduced efficiency at high concentrations or in solid films, AIE materials thrive under these conditions. This property allows for the fabrication of highly efficient, non-doped or solution-processed OLEDs, which can simplify device architecture and reduce manufacturing costs. mdpi.com

Derivatives of TPE have been explored as emitters in OLEDs. For instance, research into related structures like diphenyl sulfone derivatives has highlighted the importance of molecular architecture in achieving efficient thermally activated delayed fluorescence (TADF), a mechanism that can enable near-100% internal quantum efficiency in OLEDs. mdpi.com The non-planar structure of the TPE core helps to reduce self-quenching and achieve high brightness. mdpi.com

Beyond light emission, the TPE framework is relevant to charge transport, a critical process in organic photovoltaic (OPV) and perovskite solar cells. The delocalized π-system of the phenyl rings can facilitate the movement of charge carriers (electrons and holes). The performance of solid-state devices often depends on the formation of well-ordered microstructures that allow for efficient charge transport. nih.gov

While specific studies on this compound as a primary charge transport material are emerging, its derivatives are being integrated into systems for these applications. For example, covalent organic frameworks (COFs) prepared from TPE derivatives like 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde exhibit good crystallinity and high surface areas, properties that are beneficial for applications in electrocatalysis, which shares fundamental principles with the charge-generating layers of solar cells. ossila.com The ability to form stable, crystalline films is crucial for efficient charge transport. nih.gov

Aggregation-Induced Emission (AIE) Active Systems

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. dtic.mil The TPE unit is an excellent building block for designing self-assembling supramolecular structures. The hydroxyl groups on this compound, for instance, can form hydrogen bonds, directing the assembly of molecules into well-defined architectures like liquid crystals or gels. dtic.mil

The combination of the rigid, propeller-shaped TPE core with flexible or recognition-capable side chains can lead to the formation of complex and functional superstructures. dtic.mil For instance, TPE derivatives have been used to create one-dimensional covalent organic frameworks (1D-COFs) that show excellent chemical stability. ossila.com Furthermore, pH-responsive peptides conjugated to a TPE core have been shown to self-assemble into nanomaterials with distinct morphologies, demonstrating how peptide sequence can regulate the emission properties of the aggregated state. bohrium.com This controlled self-assembly is fundamental to creating "smart" materials whose properties can be switched by external stimuli. dtic.milfrontiersin.org

π-π Stacking Interactions in Organized Assemblies

The tetraphenylethylene (TPE) core of this compound is rich in aromatic rings, which are prone to engaging in π-π stacking interactions. These non-covalent interactions are fundamental forces that dictate the self-assembly of molecules into ordered structures. In the solid state or in aggregates, the phenyl rings of adjacent TPE units can arrange themselves to maximize these stabilizing interactions, often in a face-to-face or offset fashion.

Research on TPE derivatives has shown that π-π stacking, in conjunction with other weak forces like CH/π interactions, is a key driver for molecular packing and the formation of well-ordered assemblies. rsc.org The specific arrangement of molecules in the aggregated state is crucial as it influences the material's bulk properties, including its optical and electronic characteristics. For instance, the restriction of intramolecular rotation of the phenyl rings upon aggregation, a process heavily influenced by π-π stacking, is the principle behind the widely studied phenomenon of aggregation-induced emission (AIE). nih.gov The solvent environment can also play a critical role in modulating these interactions; for example, solvent polarity has been shown to regulate the rotation of the TPE skeleton, which in turn affects the intermolecular π-π stacking and the size of resulting nanoparticles. nih.gov

Table 1: Intermolecular Interactions in TPE Assemblies

| Interaction Type | Description | Consequence for Assembly |

|---|---|---|

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Drives molecular packing and ordering in the solid state. rsc.org |

| CH/π Interaction | Interaction between a C-H bond and the face of a π system. | Contributes to face-to-face packing and self-assembly. rsc.org |

| Hydrogen Bonding | Attraction between the phenolic -OH groups and suitable acceptors. | Provides directional control and strengthens the assembly. |

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. The unique, pre-organized cavity-like structures and multiple interaction sites of TPE derivatives make them excellent candidates for both hosts and guests in supramolecular systems. magtech.com.cnrsc.org

The this compound molecule, with its electron-rich aromatic surfaces and hydrogen-bond-donating phenol (B47542) groups, can act as a host for various guest molecules. It can encapsulate guests that are electron-deficient through π-π interactions or guests that can act as hydrogen bond acceptors. Studies on related TPE-based cages have demonstrated the ability to encapsulate polycyclic aromatic hydrocarbons or dyes within their cavities, driven by a combination of CH-π, π-π, and electrostatic interactions. nih.gov Such host-guest complexation can dramatically alter the photophysical properties of the TPE unit, leading to applications in fluorescent sensing and molecular recognition. nih.govresearchgate.net

Conversely, the TPE moiety itself can act as a guest. When complexed within the cavity of a macrocyclic host, such as a cyclodextrin (B1172386) or a calixarene, the intramolecular rotations of the TPE phenyl rings are restricted. magtech.com.cn This restriction enhances its fluorescence, providing a mechanism for creating highly emissive materials and sensors that respond to the presence of specific host molecules. magtech.com.cn

Catalysis and Catalytic Systems

The functional groups and robust aromatic scaffold of this compound make it a versatile platform for the design of advanced catalytic systems. Its ability to act as a ligand for metal centers and as a building block for solid-supported catalysts opens up diverse applications in both homogeneous and heterogeneous catalysis.

Role as Ligands in Organometallic Catalysis

Ligands are crucial components of organometallic catalysts, as they bind to a central metal atom and modulate its electronic properties, steric environment, and ultimately, its catalytic activity. The two phenol groups on this compound can be deprotonated to form a dianionic, bidentate ligand. The resulting phenoxide oxygens are hard donors, capable of coordinating to a wide range of metal centers.

The TPE backbone serves as a rigid and bulky scaffold, which can enforce specific geometries on the resulting metal complex and create a defined steric pocket around the active site. This structural control is essential for achieving high selectivity in catalytic reactions. Research on other TPE-based ligands, such as those incorporating N-heterocyclic carbenes (NHCs), has shown that the TPE framework is effective in creating multinuclear metal complexes. nih.gov Metalation of these TPE-based ligands can lead to a significant enhancement in fluorescence, which allows for the development of catalysts with built-in optical reporting capabilities. nih.gov The rigid TPE skeleton restricts intramolecular rotation upon binding to a metal, a key factor in this fluorescence enhancement. nih.gov

Development of Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in liquid or gas reactions), are highly valued in industrial processes for their ease of separation and recyclability. The this compound molecule is an excellent building block for creating such solid-supported catalysts.

The bifunctional nature of the molecule (two phenol groups) allows it to be polymerized or incorporated into larger, insoluble frameworks. One prominent strategy is the synthesis of Covalent Organic Frameworks (COFs). A closely related derivative, 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde, has been used to construct one-dimensional COFs. ossila.com These materials exhibit high crystallinity, large surface areas, and excellent chemical stability, making them effective heterogeneous catalysts for reactions like the electrocatalytic oxygen reduction. ossila.com The resulting TPE-based COF demonstrated high selectivity and a notable turnover frequency. ossila.com

Similarly, this compound can be used as a monomer to synthesize porous organic polymers (POPs) or other framework materials through reactions involving its phenol groups (e.g., ether or ester linkages). The inherent thermal and chemical robustness of the TPE core contributes to the stability of the final catalytic material, while the porous nature of the framework allows for efficient diffusion of reactants to the active sites.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym / Abbreviation |

|---|---|

| This compound | BPE-DP, TPE-PhOH |

| 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde | - |

| Tetraphenylethylene | TPE |

| Cyclodextrin | CD |

Biological and Biomedical Research Potentials

Investigations into Molecular Interactions and Mechanisms of Action

The distinct structure of 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, featuring two phenolic hydroxyl groups, positions it as a candidate for a variety of molecular interactions. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating binding to biological macromolecules such as proteins and nucleic acids. This ability to form hydrogen bonds is a critical determinant of its potential biological activity. smolecule.com

Current research aims to move beyond these foundational characteristics to map the specific molecular pathways and receptor interactions that may be modulated by this compound. High-throughput screening and computational modeling are being employed to identify specific protein targets and to understand the precise conformational changes that occur upon binding, which could explain its broader biological effects.

Potential in Drug Design and Development

The structural framework of this compound offers significant versatility, making it an attractive molecule for drug design and development. Its core can be chemically modified to create a diverse library of derivatives with enhanced or novel biological activities.

Scaffold for Bioactive Molecules

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be appended to create new compounds. The this compound molecule serves as a promising scaffold due to its combination of rigid and flexible elements and the presence of reactive phenolic hydroxyl groups. These sites allow for the strategic addition of different chemical moieties to optimize pharmacokinetic properties, improve target specificity, and enhance therapeutic efficacy. The development of novel bioactive molecules from such scaffolds is a key strategy in the discovery of new drugs for a wide array of diseases.

Precursor for Pharmaceutical Syntheses (e.g., Anti-Cancer Drugs, Antibiotics)

Beyond its direct use as a scaffold, this compound can also serve as a valuable precursor or intermediate in the synthesis of more complex pharmaceutical agents. The chemical reactivity of its phenolic groups allows for their conversion into other functional groups, paving the way for the construction of intricate molecular architectures. smolecule.com This versatility is particularly relevant in the synthesis of certain classes of anti-cancer drugs and antibiotics, where a central aromatic core is often a key structural feature. Research in this area focuses on developing efficient synthetic routes that utilize this compound as a starting material to generate novel therapeutic candidates.

Biochemical Applications

The potential utility of this compound extends into the realm of fundamental biochemical research, where it may play roles in enzymatic reactions and metabolic pathways.

Role as Enzyme Co-factor or Substrate

While specific examples are still under investigation, the structure of this compound suggests it could potentially act as a co-factor or substrate for certain enzymes. As a phenolic compound, it might interact with oxidoreductases, for instance. The hydroxyl groups could be targets for enzymatic modification, such as phosphorylation by kinases or glycosylation by glycosyltransferases. Determining whether this molecule can be recognized and processed by specific enzymes is a key area of ongoing research.

Involvement in Biochemical Reaction Pathways

The potential antioxidant activity of this compound indicates a possible role in modulating biochemical pathways sensitive to the cellular redox state. smolecule.com By influencing the levels of reactive oxygen species, it could indirectly affect signaling cascades that are regulated by redox-sensitive proteins. Further studies are required to delineate its precise points of intervention within complex biochemical networks and to understand the downstream consequences of its presence in biological systems.

Development of Fluorescent Probes for Cellular Imaging

The intrinsic structural features of this compound, particularly its tetraphenylethylene (B103901) (TPE) core, position it as a promising candidate for the development of advanced fluorescent probes for cellular imaging. TPE and its derivatives are at the forefront of a class of molecules exhibiting aggregation-induced emission (AIE). nih.govnih.gov The AIE phenomenon is characterized by weak or no fluorescence in dilute solutions but strong light emission when the molecules aggregate. nih.gov This "light-up" characteristic is highly advantageous for bio-imaging as it reduces background fluorescence from freely dispersed probes, leading to a high signal-to-noise ratio.

The mechanism behind AIE in TPE derivatives involves the restriction of intramolecular rotations of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govrsc.org In a solution, the phenyl rings can rotate freely, dissipating energy non-radiatively. However, in an aggregated state or when bound to a biological target, this rotation is hindered, forcing the molecule to release energy as light. nih.gov

Researchers have successfully synthesized various TPE derivatives to serve as fluorescent probes for imaging specific cellular components and processes. For instance, TPE derivatives have been conjugated with other molecules to target and visualize:

Cellular Ions: A TPE derivative modified with a guanine-rich oligonucleotide has been developed as a highly sensitive and photostable fluorescent probe for detecting potassium ions (K⁺) in living cells. nih.gov

Cellular Organelles: By encapsulating TPE derivatives within a silica (B1680970) matrix, their photostability can be significantly enhanced, making them suitable for long-term cell imaging applications. nih.gov

Biomolecules: TPE derivatives have been incorporated into self-assembled nanoparticles for biological evaluation and have been shown to be internalized by cancer cells, demonstrating their potential for intracellular imaging. acs.org

The general approach to developing a fluorescent probe from a TPE-based molecule like this compound involves chemical modification to introduce a recognition moiety that specifically interacts with the target of interest. The phenolic hydroxyl groups on this compound offer convenient sites for such chemical modifications.

Table 1: Examples of Tetraphenylethylene (TPE) Derivatives as Fluorescent Probes for Cellular Imaging

| TPE Derivative Application | Target | Imaging Principle | Reference |

| K⁺ Detection | Potassium Ions (K⁺) | Aggregation-induced emission (AIE) upon binding to G-quadruplex DNA formed in the presence of K⁺. | nih.gov |

| General Cellular Imaging | Cellular Structures | Enhanced photostability and fluorescence in an aggregated state within a silica matrix. | nih.gov |

| Intracellular Nanoparticle Tracking | Cancer Cells | Internalization of fluorescent nanoparticles formed from TPE-drug conjugates. | acs.org |

While direct studies on this compound as a fluorescent probe are not extensively documented in the reviewed literature, the foundational work with TPE derivatives strongly suggests its potential in this area. Future research could focus on synthesizing derivatives of this compound to create novel probes for a wide array of biological and biomedical imaging applications.

Evaluation of Antioxidant and Antimicrobial Activities

The chemical structure of this compound, which features two phenolic hydroxyl groups, suggests a potential for both antioxidant and antimicrobial activities. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.

Antioxidant Activity

The antioxidant potential of a compound is commonly evaluated using various in vitro assays. These assays measure the ability of the compound to scavenge different types of free radicals or to reduce oxidized species. Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. nih.govtargetmol.com The change in absorbance is monitored spectrophotometrically.

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color. nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. nih.gov

Table 2: Common In Vitro Assays for Evaluating Antioxidant Activity

| Assay | Principle | Measured Outcome | Reference |

| DPPH Radical Scavenging | Hydrogen atom donation to the DPPH radical. | Decrease in absorbance at a specific wavelength. | nih.govtargetmol.com |

| FRAP | Reduction of a ferric complex to a ferrous complex. | Increase in absorbance due to the formation of the colored ferrous complex. | nih.gov |

| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | Preservation of fluorescence intensity over time. | nih.gov |

Antimicrobial Activity

Phenolic compounds are also known to possess antimicrobial properties, acting against a range of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, other phenolic compounds like 4-allylbenzene-1,2-diol have demonstrated significant antibacterial activity against various plant pathogenic bacteria. nih.gov Similarly, phenol (B47542), 2,4-bis(1,1-dimethylethyl)- has been shown to have antifungal activity. nih.gov

The evaluation of antimicrobial activity is typically carried out using methods such as:

Broth Microdilution Method: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Agar (B569324) Disc Diffusion Method: This qualitative method involves placing a disc impregnated with the test compound on an agar plate inoculated with a microorganism. The size of the inhibition zone around the disc indicates the antimicrobial activity.

There is a lack of specific studies in the reviewed literature that have evaluated the antimicrobial activity of this compound. However, based on the known activities of other phenolic compounds, it is plausible that this compound could also exhibit some degree of antimicrobial efficacy. Further research is necessary to investigate and quantify its potential as an antioxidant and antimicrobial agent.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. mgesjournals.com For 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol, a primary research thrust will be the development of synthetic methodologies that are environmentally benign, efficient, and economically viable. Current synthetic chemistry is increasingly focused on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. mdpi.com

Future research should pivot from traditional multi-step syntheses, which may rely on harsh conditions and stoichiometric reagents, towards more elegant and sustainable alternatives. Key areas of exploration include:

Catalytic Methods: Investigating novel metal-catalyzed cross-coupling reactions or C-H activation strategies to construct the tetraphenylethylene (B103901) core with high atom economy. The development of recyclable catalysts would further enhance the sustainability of the process. mdpi.com

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic routes for the synthesis of the diphenol or its precursors. Biocatalysis offers the potential for high selectivity under mild aqueous conditions, significantly reducing the environmental footprint.